

Application Note: Preparation of 5-Chloro-3-hydroxybenzofuran-2-carboxamide[1][2]

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Compound of Interest

Compound Name: 5-Chloro-3-hydroxybenzofuran-2-carboxamide

Cat. No.: B11892310

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Introduction & Retrosynthetic Analysis[1]

The benzofuran-2-carboxamide moiety is a critical pharmacophore in drug discovery, appearing in inhibitors of hepatitis C virus (HCV) polymerase and various serine proteases.[1] The 3-hydroxy substituent provides a unique handle for hydrogen bonding within active sites or further functionalization (e.g., to 3-alkoxy derivatives).[1]

This protocol utilizes a convergent Feist-Benary type synthesis, specifically a base-mediated reaction between a salicylate ester and an

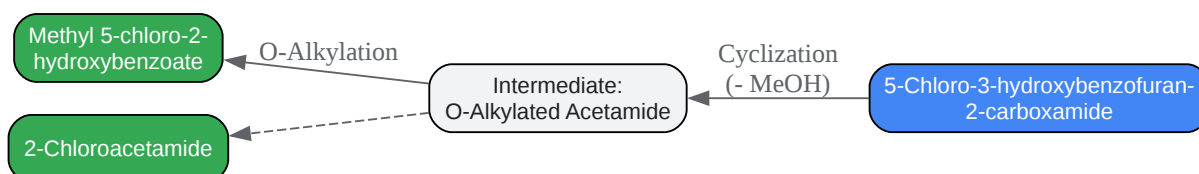
-haloacetamide.[1] This route is preferred over the Rap-Stoermer reaction for this specific target because it directly installs the carboxamide and hydroxyl functionalities in a single operational step without requiring harsh oxidative conditions.

Retrosynthetic Logic

The target molecule is disconnected at the ether oxygen and the C2-C3 bond.

- Precursor A: Methyl 5-chloro-2-hydroxybenzoate (Methyl 5-chlorosalicylate).[1][2]

- Precursor B: 2-Chloroacetamide.[1]
- Transformation: Nucleophilic substitution () followed by an intramolecular Claisen/Dieckmann-type condensation.[1]



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Figure 1: Retrosynthetic disconnection showing the convergent assembly of the benzofuran core.

Safety & Precautions (HSE)

Hazard Class	Chemical	Risk Description	Control Measure
Acute Toxicity	2-Chloroacetamide	Potent alkylating agent; toxic if inhaled or absorbed.[1] Potential sensitizer.	Use double nitrile gloves. Weigh in a fume hood.
Corrosive	Potassium tert-butoxide (KOtBu)	Causes severe skin burns and eye damage.[1] Reacts violently with water.	Handle under inert atmosphere (N ₂ /Ar).
Solvent	DMF (N,N-Dimethylformamide)	Hepatotoxic; readily absorbed through skin.[1]	Use in a well-ventilated hood.[1]
Irritant	Methyl 5-chlorosalicylate	Irritating to eyes, respiratory system, and skin.	Standard PPE (Lab coat, goggles).

Experimental Protocol

Reagents and Stoichiometry[4][5][6]

Component	MW (g/mol)	Equiv.[3][4]	Quantity (Example)	Role
Methyl 5-chloro-2-hydroxybenzoate	186.59	1.0	5.00 g (26.8 mmol)	Starting Material
2-Chloroacetamide	93.51	1.2	3.01 g (32.2 mmol)	Electrophile
Potassium tert-butoxide (KOtBu)	112.21	2.5	7.52 g (67.0 mmol)	Base
DMF (Anhydrous)	-	-	50 mL	Solvent
HCl (1M aq)	-	-	~100 mL	Quenching/Acidification

Note: Potassium carbonate (

) can be used as a milder alternative base, but KOtBu often provides higher yields for the cyclization step.

Step-by-Step Procedure

Step 1: Preparation of the Reaction Mixture

- Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
- Purge the flask with Nitrogen () or Argon.
- Add 50 mL of anhydrous DMF.
- Add 5.00 g of Methyl 5-chloro-2-hydroxybenzoate. Stir until fully dissolved.
- Add 3.01 g of 2-Chloroacetamide.

Step 2: Base Addition and O-Alkylation

- Cool the reaction mixture to 0°C using an ice bath.
- Slowly add 7.52 g of KOtBu portion-wise over 15 minutes.
 - Observation: The solution may change color (often yellow to dark orange) indicating phenoxide formation. Exotherm is expected.
- Remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes.

Step 3: Cyclization (The Dieckmann Condensation)

- Heat the reaction mixture to 80°C using an oil bath.
- Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate / Hexanes).
 - Target Rf: Product usually has a lower Rf than the starting ester due to the amide and hydroxyl groups.
 - Duration: Reaction is typically complete within 2–4 hours.
- Mechanistic Insight: The base first effects displacement of chloride by the phenoxide. Subsequently, the base deprotonates the -methylene of the acetamide, which attacks the methyl ester carbonyl, closing the furan ring and expelling methoxide.

Step 4: Workup and Isolation

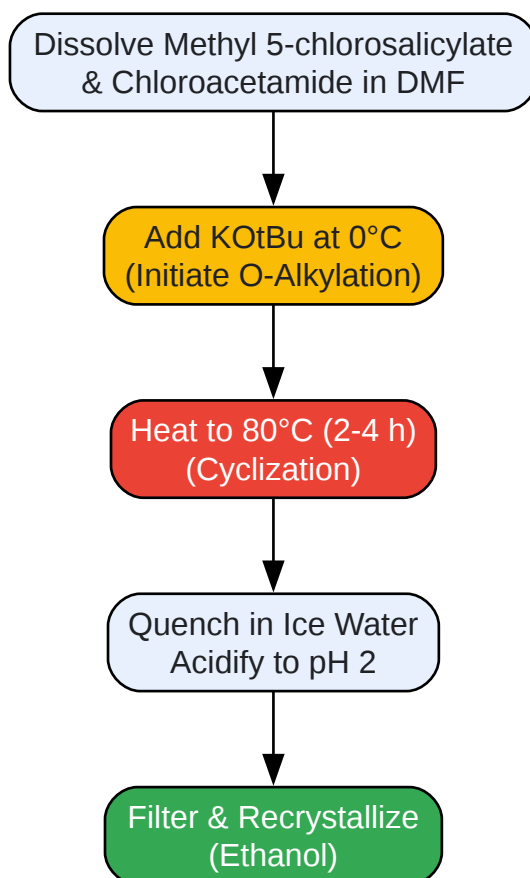
- Cool the reaction mixture to RT.
- Pour the reaction mixture slowly into 300 mL of ice-cold water with vigorous stirring.
 - Result: A precipitate may form, or the solution may remain clear if the salt form is soluble.
- Acidify the aqueous mixture to pH ~2–3 using 1M HCl.

- Critical Step: This protonates the enolate/phenolate form, precipitating the neutral 3-hydroxybenzofuran product.
- Stir the suspension for 30 minutes to ensure complete precipitation.
- Filter the solid using a Buchner funnel and wash with cold water (mL) to remove DMF and salts.

Step 5: Purification

- Air-dry the crude solid.
- Recrystallization: Dissolve the crude solid in a minimum amount of boiling Ethanol or Methanol.
- Allow to cool slowly to RT, then to 4°C.
- Filter the off-white to pale yellow crystals.
- Dry under high vacuum at 40°C for 12 hours.

Workflow Diagram



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Figure 2: Operational workflow for the synthesis of **5-Chloro-3-hydroxybenzofuran-2-carboxamide**.

Characterization & Quality Control

The product exists in tautomeric equilibrium, but the 3-hydroxy form is generally favored by the intramolecular hydrogen bond with the amide carbonyl.

Technique	Expected Signal / Data	Interpretation
Physical State	Pale yellow to off-white solid	Typical for benzofuran carboxamides.
H NMR (DMSO-)	10.5–11.0 (s, 1H, -OH)	Enolic hydroxyl (D O exchangeable).[1]
7.5–8.0 (br s, 2H, -CONH)	Amide protons (often broad).	
7.8 (d, 1H, H-4)	Aromatic proton ortho to Cl/Furan O.	
7.4 (dd, 1H, H-6)	Aromatic proton.	
7.6 (d, 1H, H-7)	Aromatic proton.	
LC-MS (ESI+)	m/z ~ 212/214 [M+H]	Consistent with Cl isotope pattern (3:1).[1]

Troubleshooting Guide

Issue	Probable Cause	Solution
Low Yield	Incomplete cyclization (O-alkylation only).[1]	Increase temperature to 100°C or use a stronger base (NaH) to force the Dieckmann condensation.
Product is Oily	Residual DMF.	Wash the precipitate thoroughly with water. Recrystallize from EtOH/Water mixture.
Starting Material Remains	Moisture in DMF/Base.	Ensure K ₂ OtBu is fresh (white, not yellow) and DMF is anhydrous.
By-product Formation	Hydrolysis of ester to acid.[1]	Avoid aqueous base. Ensure conditions are strictly anhydrous until quench.

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